4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyrimidine and benzimidazole ring system with an amino group at the 4-position, a cyclohexyl group attached to the nitrogen atom, and a carboxamide group at the 3-position.
Mechanism of Action
Target of Action
Similar compounds, such as benzimidazole derivatives, are known to interact with various biological targets, including enzymes like cyclooxygenase (cox) .
Mode of Action
Benzimidazole derivatives, which share a similar structure, are known to form a covalent adduct with membrane-bound bacterial transpeptidase enzymes, also known as penicillin-binding proteins (pbps), which are involved in the biosynthesis of cell walls .
Biochemical Pathways
Benzimidazole derivatives are known to interfere with the biosynthesis of cell walls, leading to cell wall decomposition and death .
Result of Action
Benzimidazole derivatives are known to prevent the formation of cell walls, leading to cell wall decomposition and death .
Preparation Methods
The synthesis of 4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of an aromatic aldehyde with a keto ester in the presence of N,N’-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) as a reagent . This reaction proceeds under mild conditions and yields the desired pyrimido[1,2-a]benzimidazole derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimido[1,2-a]benzimidazole derivatives.
Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications in the treatment of infectious diseases and cancer.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide can be compared with other similar compounds, such as:
2-substituted benzimidazoles: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
Pyrimido[1,2-a]benzimidazole derivatives: These compounds share a similar core structure and exhibit similar biological activities.
Azoloazines: These compounds, which include triazolo[1,5-a]pyrimidines, also have significant antiviral and anticancer properties. The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and therapeutic potential.
Properties
IUPAC Name |
4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c18-15-12(16(23)20-11-6-2-1-3-7-11)10-19-17-21-13-8-4-5-9-14(13)22(15)17/h4-5,8-11H,1-3,6-7,18H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVZWUIQWXYSAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(N3C4=CC=CC=C4N=C3N=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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